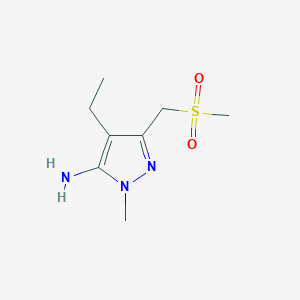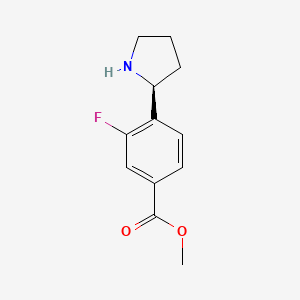![molecular formula C10H12BrNO B13320888 4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
4-[Amino(cyclopropyl)methyl]-2-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Amino(cyclopropyl)methyl]-2-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an amino group and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2-bromophenol typically involves multi-step organic reactions. One common method includes the bromination of phenol followed by the introduction of the amino and cyclopropylmethyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[Amino(cyclopropyl)methyl]-2-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-bromophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Amino(cyclopropyl)methyl]-2-chlorophenol
- 4-[Amino(cyclopropyl)methyl]-2-fluorophenol
- 4-[Amino(cyclopropyl)methyl]-2-iodophenol
Uniqueness
4-[Amino(cyclopropyl)methyl]-2-bromophenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
4-[amino(cyclopropyl)methyl]-2-bromophenol |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
Clave InChI |
JVRITUSNJSVDKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC(=C(C=C2)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
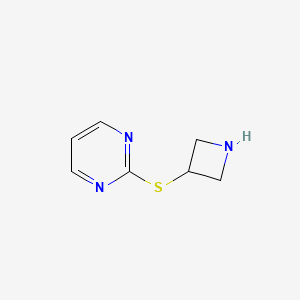
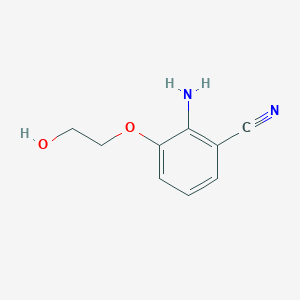

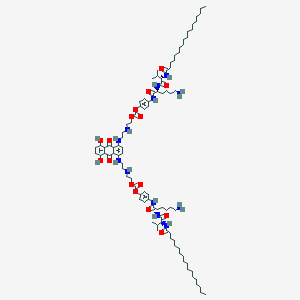
![6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
![3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole](/img/structure/B13320834.png)
![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B13320838.png)
![tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13320844.png)
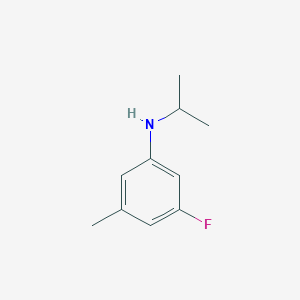
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)

